1-(4-nitrophenyl)-1H-indole

Descripción general

Descripción

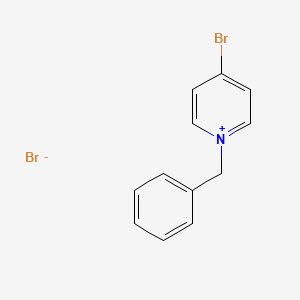

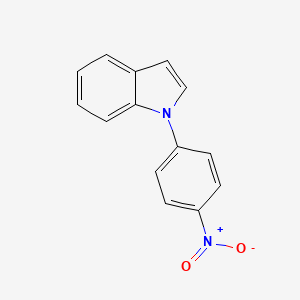

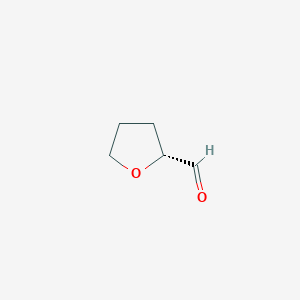

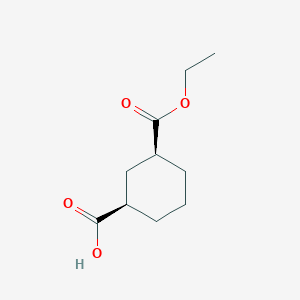

The compound “1-(4-nitrophenyl)-1H-indole” is an indole derivative. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. In this case, the indole is substituted at the 1-position with a 4-nitrophenyl group .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of an indole ring system with a 4-nitrophenyl group attached at the 1-position . The presence of the nitro group would likely contribute to the compound’s reactivity and could influence its physical and chemical properties .Chemical Reactions Analysis

Indoles are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic addition . The nitro group on the phenyl ring could also be reduced to an amine, providing a potential route for further functionalization .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors such as its molecular structure and the presence of functional groups . For example, the nitro group is a strong electron-withdrawing group, which could influence the compound’s reactivity .Aplicaciones Científicas De Investigación

Synthesis and Computational Study

1-(4-nitrophenyl)-1H-indole derivatives are utilized in the synthesis of bioactive molecules. A study by Kumar et al. (2022) explored the synthesis of novel nonsteroidal anti-inflammatory drugs from these derivatives. They synthesized novel 1-(1H-indol-1-yl)ethanone compounds, analyzing their effects on the COX-2 enzyme and testing their analgesic and anti-inflammatory activity in vivo (Kumar, Deepika, Porwal, & Mishra, 2022).

Photolysis and CO2/O2 Absorption

A novel application of 2-(4-nitrophenyl)-1H-indole (NPI) derivatives is in photolysis, where these compounds act as photolabile protecting groups. Lin and Abe (2021) synthesized caged benzoic acids featuring the NPI chromophore, which released benzoic acid upon photolysis. This process also demonstrated an artificial breathing-type reaction, absorbing O2 and eliminating CO2 under photolysis conditions (Lin & Abe, 2021).

Antibacterial Activity

Indole derivatives, including those related to this compound, have shown potential in antibacterial applications. Al-Hiari et al. (2006) described the synthesis of 3-(4-methoxycarbonyl-2,6-dinitrophenyl)indole and its analogs, exhibiting significant antibacterial potency against E. coli and S. aureus (Al-Hiari, Qaisi, El-Abadelah, & Voelter, 2006).

Anti-inflammatory and Analgesic Efficacy

In addition to their role in synthesis, this compound derivatives have been evaluated for their biological properties, particularly anti-inflammatory and analgesic efficacy. Kumar et al. (2022) found that one of the synthesized indole derivatives exhibited the strongest anti-inflammatory and analgesic activity among the studied compounds (Kumar et al., 2022).

Synthesis of Eco-Friendly Fungicides and Bactericides

Research by Singh and Nagpal (2005) explored the synthesis of novel eco-friendly fungicides and bactericides from indole-2,3-dione derivatives, including this compound. These compounds demonstrated considerable antimicrobial activity and were found to be less toxic to male albino rats compared to standard fungicides (Singh & Nagpal, 2005).

Spectroscopic and Structural Analysis

Indole derivatives, including those similar to this compound, have been the subject of detailed spectroscopic and structural analysis. Bhat et al. (2017) synthesized 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole and performed comprehensive structural characterization using techniques like XRD, FTIR, FT-Raman, and NMR (Bhat, Dar, Ahmad, & Khan, 2017).

Synthesis of Novel Indole-Based Inhibitors

Indole derivatives are also investigated for their role in synthesizing novel inhibitors for specific enzymes. Tomoo et al. (2014) designed new indole-based inhibitors targeting cytosolic phospholipase A2α, a significant enzyme in various physiological processes (Tomoo, Nakatsuka, Katayama, Hayashi, Fujieda, Terakawa, & Nagahira, 2014).

Mecanismo De Acción

Direcciones Futuras

The study and development of indole derivatives is a vibrant field of research due to their prevalence in natural products and pharmaceuticals . “1-(4-nitrophenyl)-1H-indole” could potentially be studied for its biological activity or used as a building block for the synthesis of more complex molecules .

Propiedades

IUPAC Name |

1-(4-nitrophenyl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-16(18)13-7-5-12(6-8-13)15-10-9-11-3-1-2-4-14(11)15/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSHEWBPWSITAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-aminobutyl)-2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3180613.png)

![Tert-butyl (2-tosyl-2-azaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B3180615.png)

![2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid](/img/structure/B3180644.png)

![1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3180674.png)

![2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone](/img/structure/B3180682.png)